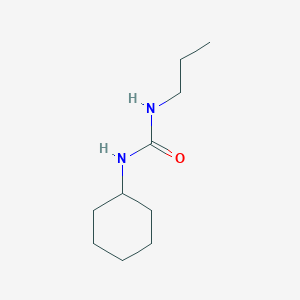

N-cyclohexyl-N'-propylurea

Description

Structure

3D Structure

Properties

CAS No. |

2032-68-0 |

|---|---|

Molecular Formula |

C10H20N2O |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1-cyclohexyl-3-propylurea |

InChI |

InChI=1S/C10H20N2O/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H2,11,12,13) |

InChI Key |

GRLSYRNKNDLBAO-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NC1CCCCC1 |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Techniques for N Cyclohexyl N Propylurea

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular architecture, functional groups, and molecular mass of N-cyclohexyl-N'-propylurea.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H NMR and ¹³C NMR spectra provide unique insights into the structure of this compound.

In the ¹H NMR spectrum, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the cyclohexyl and propyl groups, as well as those attached to the nitrogen atoms of the urea (B33335) moiety, will exhibit characteristic signals. For instance, the protons on the carbon adjacent to the nitrogen in the cyclohexyl group (CH-N) and the propyl group (CH₂-N) would appear at distinct chemical shifts. The number of signals, their splitting patterns (multiplicity), and their integration values collectively allow for the assignment of each proton to its specific position in the molecule.

A hypothetical ¹³C NMR data table for this compound is presented below based on known values for similar structures.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~158 |

| Cyclohexyl C1 (CH-N) | ~50 |

| Cyclohexyl C2, C6 | ~33 |

| Cyclohexyl C3, C5 | ~25 |

| Cyclohexyl C4 | ~26 |

| Propyl C1 (CH₂-N) | ~42 |

| Propyl C2 | ~23 |

| Propyl C3 | ~11 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O groups of the urea functionality, as well as C-H bonds of the alkyl groups.

Key expected vibrational frequencies include:

N-H Stretching: A broad band in the region of 3400-3250 cm⁻¹ is characteristic of N-H stretching vibrations in amides and ureas. orgchemboulder.comlibretexts.org

C-H Stretching: Absorptions for the C-H bonds of the cyclohexyl and propyl groups would appear in the 3000-2850 cm⁻¹ region. spectroscopyonline.com

C=O Stretching (Amide I band): A strong, sharp absorption between 1680 and 1630 cm⁻¹ is indicative of the carbonyl group in the urea moiety. derpharmachemica.comresearchgate.net

N-H Bending (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, is typically found around 1640-1550 cm⁻¹. derpharmachemica.com

C-N Stretching: The stretching vibrations of the C-N bonds would likely appear in the 1400-1200 cm⁻¹ range. researchgate.net

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3400-3250 (broad) |

| C-H (Alkyl) | Stretching | 3000-2850 |

| C=O (Urea) | Stretching (Amide I) | 1680-1630 (strong) |

| N-H | Bending (Amide II) | 1640-1550 |

| C-N | Stretching | 1400-1200 |

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. msu.edubu.edu.eg

For this compound (C₁₀H₂₀N₂O), the molecular weight is 184.28 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 184. The fragmentation of this molecular ion would lead to a series of smaller, characteristic fragment ions. msu.edu

Common fragmentation pathways for ureas involve cleavage of the bonds adjacent to the carbonyl group and within the alkyl substituents. libretexts.orgacdlabs.com Expected fragments for this compound could include:

Loss of a propyl radical (•C₃H₇) to give a fragment at m/z 141.

Loss of a cyclohexyl radical (•C₆H₁₁) to give a fragment at m/z 101.

Cleavage of the cyclohexyl ring, leading to fragments with lower m/z values. msu.edu

Formation of ions corresponding to the protonated propyl amine (C₃H₇NH₂⁺) at m/z 60 or cyclohexyl amine (C₆H₁₁NH₂⁺) at m/z 100.

The table below outlines potential major fragment ions in the mass spectrum of this compound.

| m/z | Possible Fragment |

| 184 | [M]⁺ |

| 141 | [M - C₃H₇]⁺ |

| 101 | [M - C₆H₁₁]⁺ |

| 100 | [C₆H₁₁NH₂]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 60 | [C₃H₇NH₂]⁺ |

| 43 | [C₃H₇]⁺ |

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

Chromatographic Separation and Analytical Purity Assessment

Chromatographic techniques are fundamental for separating this compound from reaction mixtures or impurities and for assessing its purity.

Gas chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. drawellanalytical.com While urea itself has low volatility, N-substituted ureas like this compound may be amenable to GC analysis, possibly after derivatization to increase their volatility and thermal stability. google.comnih.gov

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. drawellanalytical.com When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the components. nih.govnih.gov The retention time of this compound would be specific to the column and conditions used.

For complex samples, derivatization might be employed to improve chromatographic performance. google.comgoogle.com

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a liquid mixture. researchgate.netebsco.com It is particularly well-suited for the analysis of urea derivatives, which may have limited volatility or thermal stability for GC. osha.govdnacih.comresearchgate.net

In HPLC, a liquid sample is pumped at high pressure (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase). researchgate.netbiotecha.lt The separation is based on the interactions of the analyte with the stationary and mobile phases. For a moderately polar compound like this compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). embrapa.br

Detection is commonly achieved using an ultraviolet (UV) detector, as the urea chromophore absorbs UV light. osha.govdnacih.com The retention time and peak purity can be used to identify and quantify this compound. The development of a robust HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. researchgate.net

Supercritical Fluid Chromatography (SFC) for Enhanced Separation of Urea Compounds

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide range of chemical compounds, including ureas. It combines the advantages of both gas and liquid chromatography, using a supercritical fluid—most commonly carbon dioxide (CO₂)—as the mobile phase. americanpharmaceuticalreview.com This results in a low-viscosity, high-diffusivity mobile phase that allows for rapid and efficient separations with reduced organic solvent consumption, positioning SFC as a "green" analytical technology. southampton.ac.uk

For urea compounds, which can range from non-polar to polar, SFC offers significant advantages. The solvating power of the CO₂ mobile phase can be finely tuned by adding a polar organic co-solvent, or modifier, such as methanol or ethanol. mdpi.comnih.gov This gradient elution capability is crucial for separating complex mixtures containing compounds with varying polarities.

Research on the separation of various urea derivatives has demonstrated the versatility of SFC. For instance, studies on trans-β-lactam ureas have successfully employed SFC with immobilized polysaccharide-based chiral stationary phases to achieve enantioseparation. mdpi.com The selectivity of the separation is highly dependent on the choice of the stationary phase. A variety of column chemistries are used in SFC, including polar phases like silica (B1680970), diol, and amino-propyl, as well as specialized phases like 2-ethyl-pyridine. southampton.ac.ukamericanpharmaceuticalreview.com Notably, a novel off-line two-dimensional SFC system utilizing propyl urea and phenyl/tetrazole stationary phases has been developed for the effective separation and purification of structurally similar polyphenols, highlighting the utility of urea-based stationary phases in complex separations. nih.govresearchgate.net

The conditions for separating this compound would be developed by screening various stationary phases and mobile phase modifiers to achieve optimal resolution. Detection is typically performed using a UV detector, as CO₂ is transparent in the UV range, or with mass spectrometry (MS) for structural information. southampton.ac.ukchromatographyonline.com

Table 1: Representative SFC Parameters for the Separation of Urea Compounds This table provides examples of conditions used in the separation of various urea derivatives, which would inform the method development for this compound.

| Parameter | Description | Research Findings/Typical Values |

|---|---|---|

| Stationary Phase (Column) | The solid support that interacts with the analytes. | Diol, Silica, Amino-propyl, 2-Ethyl-Pyridine, Chiral Polysaccharide Phases (e.g., Amylose-SA), Propyl Urea. southampton.ac.ukmdpi.comnih.govnih.gov |

| Mobile Phase | The supercritical fluid that carries the sample through the column. | Supercritical CO₂ with a polar organic modifier. americanpharmaceuticalreview.commdpi.com |

| Modifier | An organic solvent added to the mobile phase to increase its elution strength. | Methanol (MeOH), Ethanol (EtOH), often in a gradient from 5% to 50%. mdpi.comamericanpharmaceuticalreview.comamericanpharmaceuticalreview.com |

| Backpressure | Maintained to keep the mobile phase in a supercritical state. | Typically 10-15 MPa (100-150 bar). mdpi.comamericanpharmaceuticalreview.com |

| Flow Rate | The volume of mobile phase passing through the column per unit time. | 2.0 - 4.0 mL/min for analytical scale separations. mdpi.comamericanpharmaceuticalreview.comresearchgate.net |

| Temperature | Affects fluid density and interaction kinetics. | 30 - 60 °C. americanpharmaceuticalreview.commdpi.comamericanpharmaceuticalreview.com |

| Detector | The device used to detect compounds as they elute from the column. | UV-Vis Detector (e.g., at 254 nm), Mass Spectrometry (MS). southampton.ac.ukmdpi.comchromatographyonline.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Qualitative Analysis

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the qualitative analysis of chemical reactions. umass.edumerckmillipore.com It is widely used to monitor the progress of a synthesis, such as the formation of this compound, by observing the disappearance of reactants and the appearance of the desired product. umass.edursc.orgmercer.edu

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of plastic or glass coated with a thin layer of a stationary phase, most commonly silica gel. umass.edu The plate is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent travels up the plate via capillary action, and the components of the spotted mixture separate based on their differential affinity for the stationary and mobile phases. libretexts.org

In the synthesis of urea derivatives, TLC can confirm the consumption of the starting amine and isocyanate. mdpi.comtubitak.gov.tr The product, this compound, will have a different retention factor (Rƒ) value than the starting materials. The Rƒ is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org Because most urea compounds are not colored, visualization is typically achieved by using a TLC plate impregnated with a fluorescent indicator and observing the plate under UV light, where compounds will appear as dark spots. umass.edumercer.edu

Table 2: General Protocol for TLC Monitoring of Urea Synthesis This table outlines the typical procedure and components for using TLC to track the formation of a urea compound.

| Step | Description | Details |

|---|---|---|

| 1. Plate Preparation | The stationary phase used for the separation. | Silica gel 60 F₂₅₄ plates are commonly used. tubitak.gov.tr |

| 2. Spotting | Application of the sample to the plate. | Dilute solutions of starting materials (e.g., cyclohexylamine (B46788), propyl isocyanate) and the reaction mixture are spotted on a baseline using a capillary tube. A co-spot containing both starting material and reaction mixture can be used for direct comparison. libretexts.org |

| 3. Development | Separation of the mixture. | The plate is placed in a developing chamber with a mobile phase. The choice of solvent system (eluent) is critical and is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). The optimal ratio is determined empirically. |

| 4. Visualization | Making the separated spots visible. | The dried plate is viewed under a UV lamp (254 nm). The spots corresponding to the reactants and the product are marked. umass.edumercer.edu |

| 5. Analysis | Interpretation of the chromatogram. | The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible and a new spot for the product appears with a distinct Rƒ value. umass.edursc.org |

Elemental Analysis and Other Quantitative Determination Techniques

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of its purity and confirms that its empirical formula matches the theoretical composition.

The process involves the combustion of a small, precisely weighed sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, etc.) are separated and measured by a detector, allowing for the calculation of the percentage of each element in the original sample. The experimental results are then compared to the theoretical values calculated from the molecular formula of the target compound. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's identity and high purity. googleapis.com

For this compound, the molecular formula is C₁₀H₂₀N₂O. The theoretical elemental composition can be calculated based on its molecular weight.

Table 3: Theoretical Elemental Analysis Data for this compound This table presents the calculated elemental composition based on the molecular formula C₁₀H₂₀N₂O (Molecular Weight: 184.28 g/mol ).

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 65.18% |

| Hydrogen | H | 1.008 | 20 | 20.16 | 10.94% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.20% |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.68% |

Beyond elemental analysis, other techniques can be employed for the quantitative determination of this compound. Once a separation method like SFC is developed, it can be validated for quantitative analysis. Using a UV or MS detector, a calibration curve can be constructed by analyzing standards of known concentration. americanpharmaceuticalreview.com This allows for the precise measurement of the concentration of this compound in a sample, which is essential for purity assessment and stability studies.

Compound Index

Computational Chemistry and Theoretical Studies on N Cyclohexyl N Propylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and various electronic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for studying molecules of the size of N-cyclohexyl-N'-propylurea. orientjchem.org DFT calculations can optimize the molecule's three-dimensional geometry, predict its vibrational frequencies, and calculate key electronic parameters that dictate its stability and reactivity. mdpi.comnih.gov

DFT studies typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the complex electron correlation effects. orientjchem.orgresearchgate.net From these calculations, properties such as total energy, dipole moment, and the molecular electrostatic potential (MEP) can be determined. The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are indicative of potential reactive sites. orientjchem.org For this compound, the MEP would likely show a negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs, and positive potentials around the N-H protons.

Table 1: Illustrative DFT-Calculated Molecular Properties for this compound (Note: These are representative values based on typical calculations for similar organic molecules and are for illustrative purposes.)

| Property | Representative Value | Unit | Significance |

| Total Energy | -2150 | hartree | The total electronic energy of the molecule in its optimized geometry. |

| Dipole Moment | 3.5 | Debye | Indicates the overall polarity of the molecule, arising from asymmetrical charge distribution. |

| Hardness (η) | 2.0 | eV | A measure of resistance to change in electron distribution; higher values suggest greater stability. mdpi.com |

| Electronegativity (χ) | 5.5 | eV | The power of the molecule to attract electrons. mdpi.com |

The Molecular Orbital (MO) theory describes bonding as the combination of atomic orbitals to form molecular orbitals that extend over the entire molecule. libretexts.org Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the nitrogen and oxygen atoms. The LUMO is likely to be a π* (antibonding) orbital centered on the C=O carbonyl group. brsnc.inuci.edu

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are representative values based on typical calculations for similar organic molecules and are for illustrative purposes.)

| Orbital | Representative Energy | Significance |

| HOMO | -7.5 eV | Represents the energy of the outermost electrons; related to ionization potential and electron-donating capability. |

| LUMO | -3.5 eV | Represents the energy of the lowest-energy orbital for an incoming electron; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | A larger gap indicates higher kinetic stability and lower chemical reactivity. mdpi.com |

Density Functional Theory (DFT) Investigations of Molecular Properties

Molecular Dynamics Simulations and Conformational Analysis of Urea (B33335) Frameworks

This compound possesses significant conformational flexibility due to the rotatable single bonds in the propyl chain and the ring inversion capability of the cyclohexane (B81311) moiety. Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. pnas.orgpnas.org By simulating these motions, MD can explore the potential energy surface of the molecule to identify its most stable conformations and the energy barriers between them. njit.edu

The conformational analysis of the urea framework involves studying the dihedral angles along the C-N bonds and within the alkyl substituents. For the cyclohexane ring, the chair conformation is known to be the most stable. youtube.com Substituents on the chair can be in either axial or equatorial positions, with the equatorial position generally being more stable for a bulky group like the urea moiety to minimize steric hindrance. cutm.ac.in The propyl chain can adopt various staggered and eclipsed conformations, with staggered arrangements being energetically favored. chemistrysteps.com MD simulations, often using force fields like AMBER, can predict the relative populations of these different conformers in various environments, such as in aqueous solution. njit.edu

Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Analysis

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural features of molecules with their physicochemical properties. nih.gov A QSPR model is a mathematical equation that links calculated molecular descriptors (numerical representations of molecular structure) to an experimentally measured property. unistra.fr

For urea derivatives, QSPR models have been developed to predict properties like biological activity or solubility. acs.orgtandfonline.com The process involves:

Assembling a dataset of related urea compounds with known property values.

Calculating a wide range of molecular descriptors for each compound (e.g., topological, electronic, steric).

Using statistical methods, such as Multiple Linear Regression (MLR), to build a model that best correlates the descriptors with the property. analis.com.my

Validating the model's predictive power using internal and external test sets.

While a specific QSPR model for this compound requires a larger dataset, the methodology allows for the prediction of its properties based on models developed for the broader class of urea compounds.

Table 3: Example of a Hypothetical QSPR Model for a Property of Urea Derivatives (Note: This table is for illustrative purposes to demonstrate the components of a QSPR model.)

| Component | Description | Example |

| Dependent Variable (Property) | The property to be predicted. | logP (Octanol-Water Partition Coefficient) |

| Independent Variables (Descriptors) | Calculated structural or physicochemical parameters. | Molecular Weight (MW), Number of Hydrogen Bond Donors (HBD), Polar Surface Area (PSA) |

| Model Equation | The mathematical relationship derived from regression. | logP = 0.5 * (MW/100) - 0.8 * HBD + 0.01 * PSA - 1.2 |

| Statistical Metrics | Measures of the model's quality and predictive ability. | r² = 0.92 (Coefficient of determination), q² = 0.85 (Cross-validated r²) |

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state relative to the reactants determines the activation energy barrier, which governs the reaction rate. researchgate.net

For reactions involving ureas, such as hydrolysis or condensation, computational methods like DFT can be used to compare different proposed mechanisms. For instance, in base-catalyzed condensation reactions of some ureas, studies have computationally compared mechanisms like bimolecular nucleophilic substitution (SN2) and unimolecular elimination of the conjugate base (E1cb). mdpi.com By calculating the activation barriers for each pathway, the most energetically favorable (and therefore most likely) mechanism can be identified. mdpi.comnih.gov Although reaction mechanisms for this compound have not been specifically published, these computational strategies provide a robust framework for investigating its potential reactivity, such as its hydrolysis to form the corresponding amines and carbon dioxide.

Chemical Reactivity and Transformation Pathways of N Cyclohexyl N Propylurea

Fundamental Reaction Mechanisms Involving the Urea (B33335) Moiety

The core of N-cyclohexyl-N'-propylurea's reactivity lies in its urea moiety (-NH-CO-NH-). This group's chemical behavior is characterized by the resonance between the lone pairs on the nitrogen atoms and the carbonyl group, which imparts partial double-bond character to the C-N bonds and influences the nucleophilicity of the nitrogens and the electrophilicity of the carbonyl carbon.

The carbonyl carbon in this compound is an electrophilic center, susceptible to attack by nucleophiles. However, compared to other carbonyl compounds like esters or acid chlorides, ureas are generally less reactive due to the electron-donating effect of the two nitrogen atoms, which reduces the partial positive charge on the carbonyl carbon.

Reactions with strong nucleophiles can lead to the substitution of one of the N-substituted amino groups. For instance, hindered trisubstituted ureas have been shown to undergo acyl substitution with nucleophiles like amines, alcohols, and thiols under neutral conditions. nih.gov The mechanism is thought to involve a nucleophile-mediated proton transfer to form a zwitterionic intermediate or directly generate an isocyanate, which is then captured by the nucleophile. nih.gov While this compound is disubstituted, similar principles can apply under forcing conditions or with appropriate activation.

The urea moiety can also be activated to enhance its reactivity. For example, in peptide synthesis, carbodiimides are used as coupling agents, which react with carboxylic acids to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then readily attacked by an amine nucleophile. Analogously, the urea group in this compound could, in principle, be activated for subsequent transformations.

The hydrolysis of N,N'-disubstituted ureas like this compound typically requires forcing conditions, such as high temperatures or the presence of strong acids or bases, due to the stability of the urea linkage.

Thermal Decomposition: Theoretical and experimental studies on urea derivatives show that thermal decomposition is a significant transformation pathway. acs.orgnih.govmdpi.com The primary mechanism for compounds like this compound is a four-center pericyclic reaction, leading to the formation of an isocyanate and an amine. acs.orgnih.gov For this compound, this would yield two possible sets of products: cyclohexyl isocyanate and propylamine (B44156), or propyl isocyanate and cyclohexylamine (B46788). The specific product distribution would depend on the relative stability of the transition states. Studies on 1,3-diphenyl urea have shown that it decomposes into phenyl isocyanate and aniline (B41778) at temperatures above 350°C. mdpi.com

Hydrolysis: The hydrolysis of ureas is influenced by pH and buffer concentration. researchgate.net The mechanism often proceeds through the formation of a transient isocyanate intermediate. nih.govresearchgate.net

Acidic/Basic Conditions: Under acidic or basic catalysis, water attacks the carbonyl carbon. The reaction can proceed via an intermediate zwitterion. researchgate.net

Neutral Conditions: In neutral water, the reaction is slow. However, the presence of certain buffers can catalyze the reaction. researchgate.net The hydrolysis of the isocyanate intermediate then yields a carbamic acid, which subsequently decomposes to the corresponding amine and carbon dioxide.

Nucleophilic Substitution Reactions at the Carbonyl Center

Strategies for Functional Group Interconversions and Derivatization

The urea functional group in this compound can be converted into other functional groups or derivatized to build more complex molecules.

Conversion to Carbodiimides: One of the key transformations of N,N'-disubstituted ureas is their dehydration to form carbodiimides. wikipedia.org This reaction typically requires a dehydrating agent, such as phosphorus pentoxide or p-toluenesulfonyl chloride. wikipedia.org The resulting carbodiimide, N-cyclohexyl-N'-propylcarbodiimide, would be a reactive species useful in various coupling reactions, particularly in amide bond formation.

Conversion to Guanidines: While not a direct conversion, the amine products from the hydrolysis or thermal decomposition of this compound (cyclohexylamine and propylamine) can be used to synthesize substituted guanidines.

Derivatization via N-Alkylation/N-Arylation: The N-H protons of the urea moiety are weakly acidic and can be removed by a strong base. The resulting anion can then be alkylated or arylated, leading to trisubstituted ureas. This allows for the introduction of additional functional groups onto the urea scaffold.

Participation in Complex Organic Synthesis and Multistep Transformations

Disubstituted ureas are valuable precursors and intermediates in the synthesis of more complex molecules, particularly heterocycles. tandfonline.comrsc.orgtandfonline.com

Heterocycle Synthesis: Urea and its derivatives are widely used in the synthesis of various nitrogen-containing heterocycles. tandfonline.comrsc.orgtandfonline.com For example, they can react with dicarbonyl compounds or their equivalents to form cyclic structures like pyrimidines, oxazolidinones, and imidazolidinones. tandfonline.com

Biginelli-type Reactions: this compound could potentially participate in multicomponent reactions, such as the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and a urea to form dihydropyrimidinones. tandfonline.com

Spiro-Heterocycles: Substituted ureas have been used in three-component reactions with isatins and cyclic ketones to produce spiro-heterocycles. acs.org This indicates that this compound could be a substrate for building complex spirocyclic frameworks.

Tethered Reactions: The urea linkage can serve as a conformational constraint or a tether in intramolecular reactions. For instance, N'-aryl ureas have been shown to undergo intramolecular nucleophilic aromatic substitution (SNAr) in a type of Truce-Smiles rearrangement, enabling the formation of C-C bonds. acs.org While this compound lacks an aryl group for this specific rearrangement, the principle of using the urea backbone to control reactivity and conformation is a powerful synthetic strategy. researchgate.net

Table of Reaction Products and Intermediates

| Starting Material | Reagents/Conditions | Key Intermediate(s) | Major Product(s) | Reaction Type |

|---|---|---|---|---|

| This compound | High Temperature (>300°C) | - | Cyclohexyl isocyanate + Propylamine, or Propyl isocyanate + Cyclohexylamine | Thermal Decomposition acs.orgmdpi.com |

| This compound | H₂O, H⁺ or OH⁻ | Isocyanate, Carbamic acid | Cyclohexylamine + Propylamine + CO₂ | Hydrolysis researchgate.net |

| This compound | P₂O₅ or TsCl | - | N-cyclohexyl-N'-propylcarbodiimide + H₂O | Dehydration wikipedia.org |

| This compound | Aldehyde, β-Ketoester | - | Dihydropyrimidinone derivative | Multicomponent Reaction tandfonline.com |

| This compound | Isatin, Cyclic Ketone | - | Spiro-heterocycle | Annulation/Cyclization acs.org |

Synthesis and Exploration of N Cyclohexyl N Propylurea Derivatives and Analogs

Design Principles for Structural Modifications in Urea (B33335) Scaffolds

The urea functional group, with its capacity for hydrogen bonding and defined geometry, serves as a versatile linchpin in molecular design. acs.org Modifications to the N-cyclohexyl-N'-propylurea scaffold are guided by established principles aimed at predictably altering the compound's properties.

A primary strategy for modifying the this compound structure involves the systematic variation of its constituent alkyl and aryl groups. This approach allows for a fine-tuning of properties such as solubility, steric hindrance, and electronic character.

The nature of the substituents on the urea nitrogens significantly influences the molecule's conformational preferences and self-association properties. nih.gov For instance, replacing the propyl group with other alkyl chains of varying lengths and branching can impact solubility in different solvents. The introduction of bulky substituents, such as a tert-butyl group, can disrupt intermolecular hydrogen bonding patterns that might otherwise lead to aggregation. nih.gov

Similarly, the cyclohexyl ring can be replaced with other cycloalkyl groups (e.g., cyclopentyl, cycloheptyl) or with aromatic moieties. The introduction of aryl groups, in particular, opens up a vast design space. Electron-donating or electron-withdrawing groups can be installed on the aromatic ring to modulate the electronic properties of the urea functionality. nih.gov For example, the presence of electron-withdrawing groups, such as trifluoromethyl, on a phenyl ring attached to the urea nitrogen can increase the acidity of the N-H protons, thereby enhancing its hydrogen-bonding donor strength. rsc.org

A study on adamantyl urea derivatives highlighted the significant impact of the alkyl group on biological activity, where a bulky adamantyl group was preferred over a straight-chain alkyl or smaller cycloalkyl groups like cyclohexyl or cyclopentyl. nih.gov This underscores the importance of steric bulk in influencing molecular interactions.

The following table illustrates the systematic variation of substituents in a generic urea scaffold and the potential impact on its properties:

| Original Substituent (in this compound) | Systematic Variation | Potential Impact on Properties |

| Propyl | Other linear alkyl chains (e.g., ethyl, butyl) | Altered lipophilicity and solubility. |

| Propyl | Branched alkyl chains (e.g., isopropyl, isobutyl) | Increased steric hindrance, potentially disrupting crystal packing. |

| Cyclohexyl | Other cycloalkyl groups (e.g., cyclopentyl, cyclooctyl) | Modified steric bulk and conformational flexibility. nih.gov |

| Cyclohexyl | Aryl groups (e.g., phenyl, substituted phenyl) | Introduction of electronic effects and potential for π-π stacking interactions. nih.gov |

Beyond simple substituent exchanges, the incorporation of cyclic and heterocyclic structures into the urea framework represents a more profound structural modification. This can involve replacing one of the N-substituents with a heterocyclic ring or even making the urea moiety part of a larger ring system (a cyclic urea).

Heterocyclic rings introduce a range of new functionalities. They can act as additional hydrogen bond donors or acceptors, coordinate to metal ions, and be sensitive to pH changes. mdpi.com For example, replacing the propyl group with a pyridine (B92270) or triazole ring can significantly alter the molecule's binding properties and reactivity. mdpi.com The incorporation of heterocycles like benzimidazole, benzoxazole, or benzothiazole (B30560) has been explored in the design of various bioactive compounds. nih.gov

The formation of cyclic ureas, where the urea functionality is part of a 5-, 6-, or 7-membered ring, imposes conformational constraints on the molecule. drugdesign.org This can be advantageous in pre-organizing the molecule for specific binding interactions. For instance, 7-membered cyclic ureas have been designed to mimic the structural features of a key water molecule in an enzyme active site. drugdesign.org The synthesis of such cyclic ureas can be achieved through intramolecular cyclization of suitable precursors, such as propargyl ureas. chemrevlett.com

The following table provides examples of how cyclic and heterocyclic structures can be incorporated into a urea scaffold:

| Modification Type | Example Structure | Rationale for Modification |

| N-Heterocyclic Substituent | 1-Cyclohexyl-3-(pyridin-2-yl)urea | Introduce metal coordination site, alter electronic properties. mdpi.com |

| Cyclic Urea | 1,3-Diazepan-2-one (7-membered cyclic urea) | Conformational constraint, pre-organization for binding. drugdesign.org |

| Fused Heterocycle | N-(Benzimidazol-2-yl)-N'-cyclohexylurea | Combine pharmacophoric features of both moieties. nih.govtandfonline.com |

Systematic Variation of Alkyl and Aryl Substituents

High-Throughput Synthetic Strategies for Derivative Libraries

To efficiently explore the vast chemical space made possible by the design principles outlined above, high-throughput and parallel synthesis strategies are often employed. These methods allow for the rapid generation of a large number of derivatives, or a "library," which can then be screened for desired properties.

A common approach to synthesizing unsymmetrical ureas like this compound and its derivatives is the reaction of an isocyanate with an amine. nih.govnih.gov This reaction is typically high-yielding and can be adapted for parallel synthesis formats. For example, an array of isocyanates can be reacted with an array of amines in a multi-well plate to quickly generate a library of diverse urea compounds. nih.gov

Modern synthetic methods are moving away from hazardous reagents like phosgene (B1210022) for the in-situ generation of isocyanates. nih.govmdpi.com Safer alternatives like N,N'-carbonyldiimidazole (CDI) are now widely used. nih.gov Furthermore, continuous-flow synthesis offers a scalable and efficient way to produce urea derivatives. acs.org In a continuous-flow setup, reagents are pumped through a series of reactors where the reaction occurs, allowing for precise control over reaction conditions and rapid production. acs.org

Other innovative methods include the use of hypervalent iodine reagents to mediate the coupling of amides and amines, offering a metal-free route to unsymmetrical ureas. mdpi.com Multi-component reactions, where three or more starting materials react in a single step to form the final product, are also a powerful tool for generating molecular diversity. researchgate.net

Structure-Activity Relationship (SAR) Studies in Non-Biological Contexts

While SAR studies are a cornerstone of drug discovery, they are equally valuable in non-biological contexts such as catalysis and materials science. By systematically modifying the structure of this compound and its analogs, one can deduce how specific structural features influence their performance in these applications.

Urea and thiourea (B124793) derivatives are known to act as hydrogen-bond donor catalysts for a variety of organic reactions. scielo.br The catalytic activity is largely dependent on the ability of the urea N-H groups to form hydrogen bonds with the substrate, thereby activating it.

Structural modifications to the this compound scaffold can have a profound impact on its catalytic performance. For instance, introducing electron-withdrawing groups on an aryl substituent in place of the cyclohexyl or propyl group would increase the acidity of the N-H protons, making it a stronger hydrogen-bond donor and potentially a more active catalyst. rsc.org Quantum chemical studies have shown that both the nature of the chalcogen (oxygen in urea, sulfur in thiourea) and the electronic properties of the substituents influence the hydrogen-bond donor strength. rsc.org

Conversely, bulky substituents near the urea moiety can create steric hindrance, which might either be detrimental by blocking access to the catalytic site or beneficial by inducing selectivity in the reaction. The conformational rigidity imposed by cyclic urea structures can also be exploited to create a well-defined catalytic pocket, leading to enhanced selectivity.

The following table outlines how structural changes in urea derivatives can affect their catalytic properties:

| Structural Modification | Anticipated Effect on Catalytic Performance | Rationale |

| Introduction of electron-withdrawing groups | Increased catalytic activity | Enhanced hydrogen-bond donor strength. rsc.org |

| Introduction of bulky substituents | May increase or decrease activity/selectivity | Steric hindrance can either block the active site or create a selective binding pocket. nih.gov |

| Incorporation into a cyclic structure | Increased selectivity | A more rigid, pre-organized catalytic site. drugdesign.org |

In materials science, urea derivatives are of interest for their ability to form well-defined supramolecular structures through hydrogen bonding. These structures can range from one-dimensional tapes to more complex three-dimensional networks, and their properties are highly dependent on the nature of the substituents on the urea core.

The thermal stability of the urea linkage can be influenced by the attached substituents. acs.org For example, the self-assembly of ureas into supramolecular polymers is highly sensitive to the steric and electronic nature of the end groups. nih.gov Bulky groups can disrupt the hydrogen-bonding patterns necessary for polymerization. The introduction of specific functional groups can also be used to tune the material's properties, such as its interaction with light or its ability to bind to specific anions. acs.org For instance, the incorporation of heterocyclic groups can be used to create materials that are responsive to external stimuli like pH or the presence of metal ions. mdpi.com

The following table summarizes the influence of substituents on the material properties of urea-based compounds:

| Substituent Feature | Impact on Material Property | Example Application |

| Steric Bulk | Can disrupt or modify supramolecular assembly. nih.gov | Tuning the morphology of self-assembled materials. |

| Hydrogen Bonding Capacity | Dictates the strength and geometry of intermolecular interactions. | Formation of robust hydrogen-bonded networks in crystal engineering. acs.org |

| Electronic Properties | Influences anion binding and intermolecular forces. researchgate.net | Development of sensors for specific anions. |

| Heterocyclic Groups | Can introduce responsiveness to stimuli (pH, metal ions). mdpi.com | Creation of "smart" materials. |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of N-cyclohexyl-N'-propylurea, and how do they influence its experimental handling?

- Methodological Answer : The compound has a polar surface area (PSA) of 32.34 Ų and a molecular weight of 226.20468 g/mol, with one hydrogen bond donor and acceptor . Its moderate logP (3.1) suggests moderate hydrophobicity, requiring solvents like DMSO or ethanol for dissolution. The five rotatable bonds indicate conformational flexibility, which may affect crystallization. For solubility optimization, use Hansen solubility parameters (HSPs) to select solvents, and employ differential scanning calorimetry (DSC) to analyze thermal stability during storage .

Q. How can researchers synthesize N-cyclohexyl-N'-propylurea with high purity, and what analytical techniques validate its structural integrity?

- Methodological Answer : A two-step synthesis is recommended: (1) React cyclohexylamine with propyl isocyanate in anhydrous THF under nitrogen, and (2) purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C). For trace impurities (<0.5%), employ LC-MS with electrospray ionization (ESI) .

Q. What are the common challenges in distinguishing N-cyclohexyl-N'-propylurea from structurally similar urea derivatives (e.g., sulfonylureas or arylureas)?

- Methodological Answer : Use FT-IR to identify the absence of sulfonyl groups (no S=O stretches at ~1350 cm⁻¹) and LC-MS/MS to detect characteristic fragments (e.g., m/z 226 for the parent ion). X-ray crystallography can resolve ambiguities in alkyl vs. aryl substituent orientation .

Advanced Research Questions

Q. How does N-cyclohexyl-N'-propylurea interact with soluble epoxide hydrolase (sEH), and what computational methods predict its binding affinity?

- Methodological Answer : Docking studies (e.g., AutoDock Vina) using the murine sEH crystal structure (PDB: 1CQZ) reveal hydrogen bonding between the urea carbonyl and Tyr381/Tyr465. QM/MM simulations show a binding energy of −8.2 kcal/mol. Validate with mutagenesis (e.g., Tyr381Ala) and surface plasmon resonance (SPR) to measure KD .

Q. What structural modifications enhance N-cyclohexyl-N'-propylurea's selectivity for kinase targets like VEGFR-2 while minimizing off-target effects?

- Methodological Answer : Replace the cyclohexyl group with a 6,7-dimethoxyquinazoline moiety (as in KRN633) to improve ATP-binding pocket interactions. Use free-energy perturbation (FEP) calculations to predict ΔΔG for substitutions. Test selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Q. How can researchers resolve contradictory data on the compound’s solubility in aqueous vs. lipid phases for drug delivery applications?

- Methodological Answer : Perform shake-flask experiments at physiological pH (7.4) with UV-Vis quantification. Compare with computational predictions (e.g., COSMO-RS). For lipid compatibility, use Franz cell diffusion assays with synthetic membranes (e.g., Strat-M®) to measure permeability .

Q. What role does the urea linker play in modulating the compound’s biological activity compared to thiourea or carbamate analogs?

- Methodological Answer : Synthesize analogs with thiourea (C=S) or carbamate (O-CO-N) groups. Assess enzymatic inhibition (e.g., IC50 for sEH) and stability in human liver microsomes (HLM). MD simulations show urea’s hydrogen-bonding network increases residence time in active sites by 2.3-fold vs. thiourea .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.